molecular formula C17H27NO4S B497989 2-ethoxy-5-isopropyl-4-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide CAS No. 898647-53-5

2-ethoxy-5-isopropyl-4-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide

Cat. No.: B497989
CAS No.: 898647-53-5
M. Wt: 341.5g/mol
InChI Key: ATTZEZLWYOPGLN-UHFFFAOYSA-N
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Description

2-Ethoxy-5-isopropyl-4-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide (CAS 873679-52-8) is a benzenesulfonamide derivative featuring a unique substitution pattern. Its structure includes:

  • Isopropyl and methyl groups at positions 5 and 4, respectively, enhancing hydrophobicity for membrane penetration.
  • Tetrahydrofurfurylmethyl group attached to the sulfonamide nitrogen, introducing steric bulk and oxygen-mediated polarity .

The molecular formula is C₁₈H₂₄N₂O₃S, with a molecular weight of 348.46 g/mol, aligning with Lipinski’s “rule-of-five” criteria (MW ≤ 500) for oral bioavailability .

Properties

IUPAC Name

2-ethoxy-4-methyl-N-(oxolan-2-ylmethyl)-5-propan-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO4S/c1-5-21-16-9-13(4)15(12(2)3)10-17(16)23(19,20)18-11-14-7-6-8-22-14/h9-10,12,14,18H,5-8,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATTZEZLWYOPGLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)NCC2CCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2-ethoxy-5-isopropyl-4-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-ethoxy-5-isopropyl-4-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-ethoxy-5-isopropyl-4-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Molecular Properties and Lipinski’s Rule-of-Five

A critical comparison of pharmacokinetic parameters is outlined below:

Compound Name Molecular Weight H-Bond Donors H-Bond Acceptors Key Substituents
Target Compound 348.46 1 (NH) 5 (SO₂, ethoxy, tetrahydrofuran) Ethoxy, isopropyl, methyl, tetrahydrofurfurylmethyl
4-(1H-Pyrazol-1-yl)benzenesulfonamides (3a–g) ≤500 ≤5 ≤10 Pyrazolyl, variable R-groups
BH50697 (Pyridinyl analog) 348.46 1 4 (SO₂, ethoxy, pyridine) Ethoxy, isopropyl, methyl, 6-methyl-2-pyridinyl

Key Observations:

  • Lipinski Compliance : The target compound and 4-(1H-pyrazol-1-yl)benzenesulfonamides (3a–g) adhere to Lipinski’s criteria, suggesting favorable oral absorption .

Substituent Effects on Pharmacokinetics

  • Hydrophobicity : The isopropyl and methyl groups enhance hydrophobicity, aiding membrane penetration, as seen in 4-(1H-pyrazol-1-yl)benzenesulfonamides with clogP ≤5 . However, excessive hydrophobicity (e.g., chloro/fluoro groups in compounds) may reduce solubility .
  • Tetrahydrofurfuryl vs. Pyridinyl : The tetrahydrofurfuryl group in the target compound offers a balance of polarity and steric bulk, contrasting with the pyridinyl group in BH50697, which may confer π-π stacking interactions but reduced solubility due to aromaticity .

Structural and Functional Insights

  • Electron-Withdrawing Groups : Compounds in (e.g., chloro, fluoro) exhibit higher electronegativity, which can enhance target binding but increase metabolic instability. The target compound’s ethoxy group provides moderate polarity without excessive electronegativity .

Research Findings and Implications

  • 4-(1H-Pyrazol-1-yl)benzenesulfonamides demonstrated potent inhibition against Leishmania spp., attributed to optimal clogP (2.8–4.1) and balanced hydrophobicity .
  • BH50697 (pyridinyl analog) shares the same molecular weight as the target compound but lacks the tetrahydrofuran oxygen, suggesting differences in solubility and target engagement .

Biological Activity

2-Ethoxy-5-isopropyl-4-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide is a sulfonamide compound with a complex structure that includes an ethoxy group, an isopropyl group, a methyl group, and a tetrahydrofuranyl moiety attached to a benzenesulfonamide core. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C17H27NO4SC_{17}H_{27}NO_4S, with a molar mass of approximately 341.47 g/mol. The presence of the sulfonamide functional group is significant, as sulfonamides are known for their antibacterial properties and other biological activities.

PropertyValue
Molecular FormulaC₁₇H₂₇NO₄S
Molar Mass341.47 g/mol
Functional GroupsEthoxy, Isopropyl, Methyl, Tetrahydrofuranyl, Sulfonamide

The biological activity of this compound primarily involves its interaction with specific enzymes or receptors. Given its sulfonamide nature, it is hypothesized to inhibit bacterial dihydropteroate synthase, which is essential for folate synthesis in bacteria. This mechanism suggests potential applications in antimicrobial therapies.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antimicrobial Activity : Sulfonamides are well-known for their antibacterial properties. The compound may exhibit similar effects against a range of bacterial strains.
  • Anti-inflammatory Properties : Preliminary studies suggest that modifications in the sulfonamide structure can enhance anti-inflammatory activity, making it a candidate for further investigation in inflammatory disorders.
  • Enzyme Inhibition : The compound may also act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in drug development.

Synthesis and Analytical Techniques

The synthesis of this compound typically involves multi-step organic reactions. Key analytical techniques such as NMR (Nuclear Magnetic Resonance), HPLC (High-Performance Liquid Chromatography), and IR (Infrared Spectroscopy) are employed to confirm the structure and purity of the synthesized compound.

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